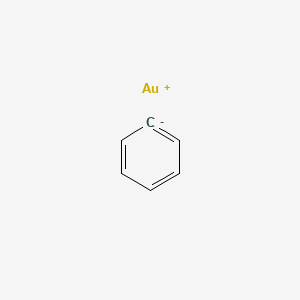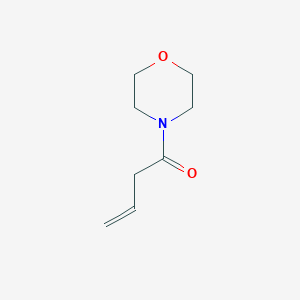
Gold(1+) benzenide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gold(1+) benzenide is an organometallic compound that features a gold atom in the +1 oxidation state bonded to a benzene ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of gold(1+) benzenide typically involves the reaction of a gold(I) precursor with benzene under specific conditions. One common method is the reaction of chloro(triphenylphosphine)gold(I) with benzene in the presence of a base, such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the gold(I) species .
Industrial Production Methods: While the industrial production of this compound is not as widespread as other gold compounds, it can be scaled up using similar synthetic routes. The key is to maintain stringent control over reaction conditions to ensure the purity and yield of the product .
化学反应分析
Types of Reactions: Gold(1+) benzenide undergoes various types of chemical reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under specific conditions.
Reduction: Reduction reactions can revert gold(III) back to gold(I).
Substitution: Ligand exchange reactions where the benzene ligand can be replaced by other ligands
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include halogens and peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of phosphines or other coordinating ligands.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield gold(III) complexes, while substitution reactions can produce a variety of gold(I) complexes with different ligands .
科学研究应用
Gold(1+) benzenide has several applications in scientific research:
作用机制
The mechanism by which gold(1+) benzenide exerts its effects is primarily through its ability to coordinate with various substrates and catalyze reactions. The gold(I) center can facilitate the formation and cleavage of chemical bonds, making it a versatile catalyst. Molecular targets include carbon-carbon multiple bonds and heteroatoms, which can be activated and transformed under mild conditions .
相似化合物的比较
Gold(I) carbene complexes: These compounds also feature a gold(I) center but are bonded to carbene ligands instead of benzene.
Gold(III) complexes: These compounds have gold in the +3 oxidation state and exhibit different reactivity and stability compared to gold(1+) benzenide.
Uniqueness: this compound is unique due to its specific bonding with benzene, which imparts distinct electronic and steric properties. This makes it particularly effective in catalysis and other applications where precise control over reactivity is required .
属性
CAS 编号 |
167773-26-4 |
|---|---|
分子式 |
C6H5Au |
分子量 |
274.07 g/mol |
IUPAC 名称 |
benzene;gold(1+) |
InChI |
InChI=1S/C6H5.Au/c1-2-4-6-5-3-1;/h1-5H;/q-1;+1 |
InChI 键 |
DEUUWWIWEHSFMS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=[C-]C=C1.[Au+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,4-Dichloro-6-[5'-(pyrrolidin-1-yl)[2,2'-bithiophen]-5-yl]-1,3,5-triazine](/img/structure/B14252229.png)

![1,4-Bis[(6-chloropyridin-3-yl)methyl]piperazine](/img/structure/B14252235.png)
![2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol](/img/structure/B14252256.png)
![2-[(2R)-hexan-2-yl]isoindole-1,3-dione](/img/structure/B14252261.png)


![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)
![Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate](/img/structure/B14252288.png)

